2-chloro-N-(3-fluorophenyl)acetamide CAS number and molecular weight
2-chloro-N-(3-fluorophenyl)acetamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloro-N-(3-fluorophenyl)acetamide, including its chemical properties, synthesis, and known biological activities. The information is intended for use in research and development settings.
Core Compound Information
| Property | Value |
| CAS Number | 350-81-2 |
| Molecular Formula | C₈H₇ClFNO |
| Molecular Weight | 187.60 g/mol |
| Synonyms | N-(3-Fluorophenyl)-2-chloroacetamide |
Synthesis
The synthesis of 2-chloro-N-(3-fluorophenyl)acetamide is typically achieved through the chloroacetylation of 3-fluoroaniline. This involves the reaction of 3-fluoroaniline with chloroacetyl chloride.[1][2][3] While a specific, detailed protocol for this exact compound is not widely published, the following is a representative experimental protocol based on established methods for the synthesis of N-aryl-2-chloroacetamides.[1][2][3]
Experimental Protocol: Synthesis of 2-chloro-N-(3-fluorophenyl)acetamide
Materials:
-
3-fluoroaniline
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Tetrahydrofuran)
-
Deionized water
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Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 3-fluoroaniline and triethylamine in an anhydrous solvent. The mixture should be cooled in an ice bath to between 0 and -5°C.
-
Slowly add chloroacetyl chloride dropwise to the cooled solution while stirring. It is crucial to maintain the temperature of the reaction mixture below 20°C during the addition.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes to ensure the reaction goes to completion.
-
Dilute the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the resulting solid from ethanol to yield purified 2-chloro-N-(3-fluorophenyl)acetamide.
Biological Activity and Experimental Protocols
While specific studies on the biological activity of 2-chloro-N-(3-fluorophenyl)acetamide are limited, the broader class of chloroacetamides is known for its bioactivity, including antimicrobial and herbicidal effects.[3][4]
Antibacterial Activity
N-phenylacetamide derivatives have been investigated for their antibacterial properties.[5][6] The following is a general protocol for assessing the antibacterial activity of a compound like 2-chloro-N-(3-fluorophenyl)acetamide using the disk diffusion method.[6][7][8][9]
Experimental Protocol: Antibacterial Susceptibility Testing (Disk Diffusion Method)
Materials:
-
Pure culture of test bacteria (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm in diameter)
-
Solution of 2-chloro-N-(3-fluorophenyl)acetamide at a known concentration in a suitable solvent (e.g., DMSO or ethanol)
-
Positive control (standard antibiotic disk)
-
Negative control (disk with solvent only)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test bacteria with a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper disks with a known amount of the 2-chloro-N-(3-fluorophenyl)acetamide solution. Also prepare positive and negative control disks.
-
Using sterile forceps, place the impregnated disks, along with the control disks, onto the surface of the inoculated agar plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. The size of the zone is indicative of the compound's antibacterial activity.
Signaling Pathways and Mechanism of Action
Specific signaling pathways for 2-chloro-N-(3-fluorophenyl)acetamide have not been elucidated in the available literature. However, extensive research on the mechanism of action of chloroacetamide herbicides provides a likely model for its biological activity at the molecular level.
Chloroacetamides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[4][10] They act as covalent inhibitors of condensing enzymes, such as 3-ketoacyl-CoA synthase, which are crucial for fatty acid elongation.[4][11] The electrophilic chloroacetamide group forms a covalent bond with a cysteine residue in the active site of these enzymes, leading to their irreversible inactivation.[11][12] This mechanism of covalent inhibition of enzymes with active site cysteines has also been demonstrated for other targets, including the bacterial enzyme MurA and the human transcription factor TEAD.[13][14]
Below is a diagram illustrating the proposed mechanism of action for chloroacetamides.
Caption: Covalent inhibition of a target enzyme by a chloroacetamide.
The following diagram illustrates the general workflow for the synthesis of 2-chloro-N-(3-fluorophenyl)acetamide.
Caption: General workflow for the synthesis of 2-chloro-N-(3-fluorophenyl)acetamide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.info [ijpsr.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. irejournals.com [irejournals.com]
- 7. apec.org [apec.org]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [PDF] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants | Semantic Scholar [semanticscholar.org]
- 11. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloroacetamides - Enamine [enamine.net]
- 13. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
